Intra-BET Selectivity: 10-Fold Preference for BRD2/4/T Over BRD3
Mivebresib exhibits a distinct intra-BET selectivity profile characterized by high affinity for BRD2, BRD4, and BRDT (Ki = 1.0–2.2 nM) and approximately 10-fold weaker potency towards BRD3 (Ki = 12.2 nM) . This differential affinity distinguishes mivebresib from JQ1, which binds all BET bromodomains with similar affinity (BRD4 IC50 = 33 nM) , and from ABBV-744, which selectively targets BD2 (>100-fold selectivity for BRD4 BD2 over BD1) [1].
| Evidence Dimension | BRD3 binding affinity relative to BRD2/4/T |
|---|---|
| Target Compound Data | BRD2 Ki = 1.0 nM, BRD4 Ki = 1.5 nM, BRDT Ki = 2.2 nM; BRD3 Ki = 12.2 nM (~10-fold weaker) |
| Comparator Or Baseline | JQ1: BRD4 IC50 = 33 nM, binds all BET bromodomains with similar affinity; ABBV-744: >100-fold selectivity for BRD4 BD2 over BD1 |
| Quantified Difference | Mivebresib has 10-fold weaker affinity for BRD3 vs. BRD2/4/T; JQ1 shows similar affinity across all BET bromodomains |
| Conditions | Biochemical binding assays; Ki determination using recombinant BET bromodomain proteins |
Why This Matters
The unique intra-BET selectivity profile may influence downstream transcriptional effects and therapeutic index, making mivebresib the preferred choice for studies where BRD3-sparing activity is desired.
- [1] Sheppard GS, et al. J Med Chem. 2020;63(10):5585-5623. View Source
